2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
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Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The benzimidazole structure is formed by the fusion of a benzene ring and an imidazole ring . The nitrogen atoms are at the 1 and 3 positions of the ring system .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C . It has an acidity (pKa) of 12.8 for benzimidazole and 5.6 for the conjugate acid .Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have a wide range of pharmacological properties and are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .
properties
IUPAC Name |
10H-[1,3,5]trioxepino[6,7-f]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(11-3-10-6)2-9-8(1)13-4-12-5-14-9/h1,3H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJQARBWMCQMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C1=NC=N3)OCOCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663428 |
Source
|
Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
CAS RN |
185840-21-5 |
Source
|
Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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